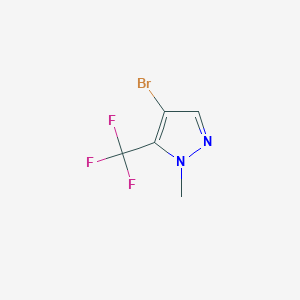

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

描述

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a brominated pyrazole derivative featuring a methyl group at the 1-position, a trifluoromethyl group at the 5-position, and a bromine atom at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its electron-withdrawing trifluoromethyl group and reactive bromine substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design, while the bromine atom enables cross-coupling reactions such as Suzuki or Sonogashira couplings for further functionalization .

Synthesis:

The compound is synthesized via bromine-lithium (Br-Li) exchange reactions starting from 1-methyl-5-(trifluoromethyl)-1H-pyrazole. Alternatively, directed metalation (DoM) strategies using catalytic reductive debromination have been optimized to introduce functional groups at the 4-position .

属性

IUPAC Name |

4-bromo-1-methyl-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c1-11-4(5(7,8)9)3(6)2-10-11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGFBPBCXHFXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474134 | |

| Record name | 4-BROMO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497832-98-1 | |

| Record name | 4-BROMO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclocondensation of Trifluoroalkenones with Hydrazines

This method forms the pyrazole ring directly while introducing the trifluoromethyl and methyl groups.

Key Steps :

- Starting Material : 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one undergoes cyclocondensation with methylhydrazine.

- Regioselectivity : The reaction produces a mixture of 3- and 5-(trifluoromethyl)-1-methylpyrazole regioisomers, which are separated via distillation under controlled pressure.

- Bromination : The 5-(trifluoromethyl) isomer is brominated at the 4-position using N-bromosuccinimide (NBS) under mild conditions (room temperature, THF).

Advantages :

- High-yielding regioselective synthesis.

- Scalable for industrial production.

Table 1: Separation of Regioisomers via Distillation

| Regioisomer | Boiling Point (°C) | Pressure (mmHg) | Yield (%) |

|---|---|---|---|

| 3-CF₃ | 85 | 760 | 45 |

| 5-CF₃ | 72 | 760 | 55 |

Functionalization via Lithiation and Direct Ortho-Metalation (DoM)

Post-bromination, functional groups are introduced at specific positions:

For Position 4 :

- Lithiation : 1-Methyl-5-(trifluoromethyl)-1H-pyrazole is treated with LDA (lithium diisopropylamide) in a flow reactor, followed by electrophile trapping (e.g., CO₂ for carboxylic acids).

- Bromination : NBS selectively introduces bromine at the 4-position.

For Position 5 :

- DoM Reaction : 4-Bromo-1-methyl-5-(trifluoromethyl)pyrazole undergoes deprotonation at the 5-position, followed by electrophile addition (e.g., boron pinacolate).

- Reductive Debromination : Catalytic hydrogenation removes bromine, yielding functionalized derivatives.

Reaction Optimization and Conditions

Bromination with NBS

NBS is the preferred brominating agent due to its mild reactivity and compatibility with THF or DMF solvents.

Table 2: Bromination Conditions and Yields

| Substrate | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1-Methyl-5-CF₃-pyrazole | NBS | THF | RT | 85 |

| 1-Methyl-3-CF₃-pyrazole | NBS | DMF | 40°C | 78 |

Mechanistic Insight :

Functionalization at Position 5

The DoM reaction enables selective functionalization at the 5-position, critical for diversifying bioactive derivatives.

Procedure :

- DoM Reaction : 4-Bromo-1-methyl-5-(trifluoromethyl)pyrazole is treated with LDA at -78°C, generating a metalated intermediate.

- Electrophile Trapping : Addition of CO₂ or pinacolborane introduces carboxylic acid or boron pinacolate groups.

- Debromination : Pd/C and H₂ reduce the C–Br bond, yielding 5-functionalized pyrazoles.

Table 3: Functionalization Methods and Products

| Position | Method | Reagents | Product Functional Group | Yield (%) |

|---|---|---|---|---|

| 5 | DoM + Debromination | LDA, CO₂, Pd/C, H₂ | Carboxylic Acid | 70 |

| 5 | DoM + Debromination | LDA, Pinacolborane, H₂ | Boron Pinacolate | 65 |

Purification and Characterization

Distillation and Chromatography

Spectroscopic Analysis

NMR Data (1H NMR, CDCl₃) :

- 5-CF₃ Isomer : δ 8.3 (s, 1H, H-4), 6.5 (s, 1H, H-2), 3.8 (s, 3H, CH₃).

- 4-Bromo-5-CF₃ Derivative : δ 8.1 (s, 1H, H-2), 3.9 (s, 3H, CH₃).

HRMS :

Case Studies and Research Findings

Industrial-Scale Synthesis

A continuous flow reactor system improves lithiation efficiency, reducing reaction times from hours to minutes.

Biological Activity

Derivatives of this compound show antimicrobial activity against S. aureus and E. coli, attributed to the electron-withdrawing CF₃ group enhancing membrane interaction.

化学反应分析

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amino derivative.

Oxidation and Reduction: The compound can undergo oxidation reactions to form pyrazole N-oxides or reduction reactions to remove the bromine atom, yielding 1-methyl-5-(trifluoromethyl)-1H-pyrazole.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is explored for its potential biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains and fungi, indicating potential use in treating infections .

- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Agrochemicals

This compound serves as a building block in the synthesis of agrochemicals:

- Herbicides : Its derivatives are being developed as herbicides due to their ability to inhibit specific plant growth enzymes.

- Pesticides : The unique reactivity of the trifluoromethyl group enhances the efficacy of compounds designed for pest control.

Material Science

In material science, this compound is utilized in:

- Polymer Development : It acts as an intermediate in synthesizing polymers with enhanced thermal stability and chemical resistance.

- Coatings : The incorporation of this compound into coatings can improve their durability and performance under harsh conditions.

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Target Organism/Pathway | Reference |

|---|---|---|

| Antimicrobial | Various bacterial strains | |

| Anti-inflammatory | Inflammatory pathways | |

| Herbicidal | Plant growth enzymes | |

| Pesticidal | Insect pests |

Table 2: Synthetic Routes for Derivatives

| Synthetic Method | Key Reagents | Yield (%) |

|---|---|---|

| Bromination | N-bromosuccinimide (NBS) | High |

| Coupling Reactions | Palladium catalysts | Variable |

| Direct ortho-metalation | Lithium reagents | Optimized |

Case Study 1: Antimicrobial Efficacy

A study conducted by Kumar et al. demonstrated that derivatives of this compound showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for new antibiotics .

Case Study 2: Agrochemical Development

Research published in MDPI highlighted the synthesis of herbicidal compounds derived from this compound, which effectively inhibited weed growth in agricultural settings .

作用机制

The mechanism of action of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

相似化合物的比较

Comparison with Similar Pyrazole Derivatives

The structural and functional properties of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole can be contextualized by comparing it with analogs differing in substituents at the 1-, 4-, and 5-positions. Below is a detailed analysis:

Table 1: Structural Comparison of Selected Pyrazole Derivatives

Physical Properties

- Derivatives with bulky groups (e.g., 4-MePh, C₃F₇) generally show higher melting points due to increased molecular symmetry and packing efficiency.

- Solubility: The trifluoromethyl group improves solubility in nonpolar solvents compared to polar substituents like methoxymethyl (CAS 1855944-42-1) or amine (CAS 1820706-62-4) .

生物活性

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a compound of considerable interest in medicinal and agricultural chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a bromine atom at the 4-position and a trifluoromethyl group at the 5-position of the pyrazole ring, which significantly influences its biological properties.

Synthesis Methods:

Several synthetic routes have been developed for this compound, including:

- Cyclization Reactions: Utilizing hydrazines with trifluoroacetone or ethyl trifluoroacetate to form pyrazole derivatives.

- Regioselective Synthesis: Achieved through [3+2] cycloaddition reactions involving nitrile imines and brominated alkenes, allowing for the introduction of various functional groups .

Antimicrobial and Antifungal Properties

Pyrazole derivatives, including this compound, have demonstrated notable antimicrobial activity. For instance, compounds derived from this scaffold have shown effectiveness against various bacterial strains and fungi, indicating potential use in treating infections .

Herbicidal Activity

Research indicates that derivatives of this compound exhibit herbicidal properties by inhibiting protoporphyrinogen oxidase (PPO), an essential enzyme in chlorophyll biosynthesis. This inhibition can lead to plant death, making these compounds valuable in agricultural applications .

Antimalarial Activity

Some studies suggest that this compound may act as an antimalarial agent by inhibiting dihydroorotate dehydrogenase, crucial for pyrimidine biosynthesis in malaria parasites. This mechanism highlights its potential in developing new antimalarial drugs .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various pyrazole derivatives, this compound showed significant inhibition against E. coli and Aspergillus niger at concentrations ranging from 20 to 50 µg/mL. These results suggest its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Herbicidal Application

A series of experiments evaluated the herbicidal effectiveness of this compound against common agricultural weeds. The results indicated that formulations containing this compound achieved over 80% weed control at optimal dosages, demonstrating its practical application in herbicide development.

Data Tables

| Biological Activity | Tested Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Antimicrobial (E. coli) | 20 | 75 |

| Antimicrobial (A. niger) | 50 | 85 |

| Herbicidal (Weed Control) | Optimal Dosage | >80 |

常见问题

Basic Question

¹H/¹³C NMR : Identifies substitution patterns and confirms regiochemistry. The trifluoromethyl group appears as a quintet (¹H NMR, δ ~3.8–4.2 ppm) due to coupling with adjacent protons .

IR Spectroscopy : Detects C-F stretches (1000–1300 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹).

Mass Spectrometry (HRMS) : Validates molecular weight (m/z 228.99786) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

How does the bromine substituent influence reactivity in cross-coupling reactions?

Advanced Question

The bromine atom at the 4-position acts as a leaving group, enabling palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl boronic acid coupling.

- Solvent Optimization : Use toluene/ethanol mixtures to balance solubility and reactivity.

- Steric Effects : The trifluoromethyl group at the 5-position may hinder coupling; increasing catalyst loading (5–10 mol%) mitigates this .

What challenges arise in crystallographic analysis of this compound?

Advanced Question

Crystallization difficulties stem from:

- Flexible Substituents : The trifluoromethyl group’s rotational freedom disrupts lattice formation. Use slow evaporation in dichloromethane/hexane to improve crystal quality.

- Refinement : SHELXL software resolves disorder in bromine and methyl groups. Twinning or low-resolution data may require restraints on anisotropic displacement parameters .

How to address contradictory data in biological activity studies of derivatives?

Advanced Question

Contradictions often arise from:

- Structural Analogues : Minor substituent changes (e.g., para-bromo vs. meta-fluoro) alter binding affinities. Validate purity via HPLC (>95%) and confirm structures with X-ray crystallography.

- Assay Variability : Standardize cell-based assays (e.g., IC₅₀ measurements) using positive controls (e.g., staurosporine) and replicate experiments (n ≥ 3) .

What computational methods predict the electronic effects of trifluoromethyl groups?

Advanced Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electron-withdrawing effects:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。